5-Chlorobenzo[d][1,2,3]thiadiazole
Description
Context within Benzo[d]acs.orgacs.orgnih.govthiadiazole Heterocyclic Chemistry
Benzo[d] acs.orgacs.orgnih.govthiadiazole, sometimes referred to as isoBT, belongs to a class of aromatic heterocyclic compounds. acs.orgnih.gov These molecules are noted for their electron-withdrawing characteristics, a property that makes them valuable building blocks in the synthesis of organic semiconductors. nih.gov While its isomer, Benzo[d] acs.orgacs.orgnih.govthiadiazole (BT), has been extensively studied and utilized in applications ranging from transistors to solar cells, Benzo[d] acs.orgacs.orgnih.govthiadiazole is a less explored but promising analogue. acs.orgnorthwestern.edunih.gov The study of Benzo[d] acs.orgacs.orgnih.govthiadiazole and its derivatives, like the 5-chloro substituted version, is expanding the library of electron-deficient heterocyclic systems available to chemists. nih.gov
Structural Features and Isomerism of Benzo[d]acs.orgacs.orgnih.govthiadiazole Systems
The core structure of 5-Chlorobenzo[d] acs.orgacs.orgnih.govthiadiazole features a benzene (B151609) ring fused to a 1,2,3-thiadiazole (B1210528) ring. The defining characteristic of the 1,2,3-thiadiazole ring is the arrangement of one sulfur and two adjacent nitrogen atoms. vulcanchem.com The placement of the chlorine atom at the 5-position of the benzo moiety introduces electronic asymmetry, which can influence the molecule's reactivity and intermolecular interactions. vulcanchem.com
Isomerism is a key aspect of thiadiazole chemistry. The parent thiadiazole ring has several isomers, including 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole, distinguished by the positions of the sulfur and nitrogen atoms. nih.gov In the context of benzothiadiazoles, the most significant isomer of Benzo[d] acs.orgacs.orgnih.govthiadiazole (isoBT) is Benzo[d] acs.orgacs.orgnih.govthiadiazole (BT). acs.orgacs.org The difference lies in the arrangement of the heteroatoms in the five-membered ring fused to the benzene ring. This structural variance between isomers leads to different electronic and physical properties, which in turn dictates their suitability for specific applications. acs.org
| Property | Value |
|---|---|
| Molecular Formula | C6H3ClN2S |
| Molecular Weight | 170.62 g/mol |
| Purity | ≥95% |
| Storage Conditions | 2–8°C, inert atmosphere, dark |
| Hazard Statements | H302, H315, H319, H335 |
Data sourced from commercial suppliers highlight its stability under controlled conditions, though it requires protection from light and moisture to prevent decomposition. vulcanchem.com
Research Trajectory of Halogenated Benzo[d]acs.orgacs.orgnih.govthiadiazoles
The introduction of halogen atoms to the Benzo[d] acs.orgacs.orgnih.govthiadiazole framework is a key area of research. Halogenation significantly modifies the electronic properties of the parent molecule, often enhancing its electron-accepting ability. This has led to the synthesis and investigation of various halogenated derivatives for use in high-performance optoelectronic semiconductors. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,2,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCCWOYTUETTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chlorobenzo D 1 2 3 Thiadiazole and Its Benzo D 1 2 3 Thiadiazole Precursors
Regioselective Halogenation Strategies for Benzo[d]wikipedia.orgnih.govorganic-chemistry.orgthiadiazole Derivatives
Once the benzo[d] wikipedia.orgnih.govorganic-chemistry.orgthiadiazole core is synthesized, the next crucial step is the introduction of a chlorine atom at the 5-position. This requires a regioselective halogenation reaction that specifically targets the desired carbon atom on the benzene (B151609) ring.
Direct halogenation of the benzo[d] wikipedia.orgnih.govorganic-chemistry.orgthiadiazole ring system can be achieved using various halogenating agents. For instance, the bromination of benzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) with bromine in hydrobromic acid has been shown to produce a mixture of mono- and di-bromo derivatives. mdpi.com Selective conditions are often required to favor the formation of the desired monosubstituted product. nih.gov
A study on the regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation highlights a modern approach to controlled halogenation. researchgate.netnih.govrsc.org While this is on a triazole system, the principles of directing C-H activation can be applied to other heterocyclic systems. The electronic properties of the thiadiazole ring in benzo[d] wikipedia.orgnih.govorganic-chemistry.orgthiadiazole will influence the reactivity of the C-H bonds on the fused benzene ring, making certain positions more susceptible to electrophilic attack by a halogenating agent. The synthesis of 4-chlorobenzo[c] wikipedia.orgnih.govnih.govthiadiazole has been reported from N-thionylaniline and a suitable precursor, indicating that direct chlorination is a feasible strategy. chemicalbook.com
Controlled Functionalization and Derivatization Approaches for 5-Chlorobenzo[d]wikipedia.orgnih.govorganic-chemistry.orgthiadiazole
With the 5-chloro substituent in place, the molecule can be further modified to introduce a variety of functional groups. This is often achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.
The chlorine atom on the 5-Chlorobenzo[d] wikipedia.orgnih.govorganic-chemistry.orgthiadiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org The electron-withdrawing nature of the fused thiadiazole ring activates the benzene ring towards attack by nucleophiles. libretexts.org This allows for the displacement of the chloride ion by a range of nucleophiles, such as amines, alkoxides, and thiolates.
Studies on related halogenated benzothiadiazole systems demonstrate the feasibility of this approach. For example, 4,8-dibromobenzo[1,2-d:4,5-d']bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) undergoes nucleophilic substitution with morpholine (B109124), with the reaction conditions influencing whether mono- or bis-substitution occurs. researchgate.net Similarly, 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) reacts with various amines, although the reaction rates are slower compared to the dibromo derivative. nih.gov These examples suggest that 5-Chlorobenzo[d] wikipedia.orgnih.govorganic-chemistry.orgthiadiazole would readily react with nucleophiles to afford a diverse range of 5-substituted derivatives.
Table 1: Examples of Nucleophilic Aromatic Substitution on Halogenated Benzothiadiazoles
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) | Morpholine | Mono- and bis-substituted derivatives | researchgate.net |
| 4-Bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) | Morpholine, Piperidine, Pyrrolidine (B122466), Aniline | Mono-substituted amino derivatives | nih.gov |
| 5-Chloro-thiadiazole | Various nucleophiles | 5-Substituted-2-aryl-1,3,4-thiadiazoles | nih.gov |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are highly versatile and can be used to introduce a wide array of substituents onto the 5-Chlorobenzo[d] wikipedia.orgnih.govorganic-chemistry.orgthiadiazole scaffold.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. acs.orgnih.govrsc.org This method is widely used for the synthesis of biaryl compounds. Research on 4,7-dibromobenzo[d] wikipedia.orgnih.govorganic-chemistry.orgthiadiazole has shown that Suzuki coupling with thienylboronic acid can yield the corresponding bis(thienyl) derivative. researchgate.net The reaction conditions, particularly the solvent system, play a crucial role in the reaction's efficiency. researchgate.net Similarly, the Suzuki coupling of 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) with various boronic esters has been studied, demonstrating the feasibility of this approach for functionalizing halogenated benzothiadiazoles. nih.gov
The Stille coupling utilizes an organotin reagent as the coupling partner for the halide. nih.gov This reaction is also catalyzed by palladium and is known for its tolerance of a wide range of functional groups. The Stille reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) with various organostannanes has been shown to be an effective method for preparing mono- and di-arylated derivatives. nih.govresearchgate.net
Table 2: Examples of Cross-Coupling Reactions on Halogenated Benzothiadiazoles
| Coupling Reaction | Starting Material | Coupling Partner | Product | Reference |
|---|---|---|---|---|
| Suzuki | 4,7-Dibromobenzo[d] wikipedia.orgnih.govorganic-chemistry.orgthiadiazole | Thienylboronic acid | Bis(thienyl) derivative | researchgate.net |
| Suzuki | 4-Bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) | Various boronic esters | Mono- and di-arylated derivatives | nih.gov |
| Stille | 4-Bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govorganic-chemistry.orgthiadiazole) | Various organostannanes | Mono- and di-arylated derivatives | nih.govresearchgate.net |
| C-S Cross-Coupling | 5-Bromo-2,1,3-benzothiadiazole (B157098) | Thiophenols | 5-Arylsulfanyl-benzo-2,1,3-thiadiazole derivatives | bohrium.comresearchgate.net |
In addition to Suzuki and Stille couplings, other cross-coupling reactions, such as C-S cross-coupling, have been developed for the functionalization of halogenated benzothiadiazoles. For instance, a palladium-catalyzed methodology has been reported for the synthesis of 5-arylsulfanyl-benzo-2,1,3-thiadiazole derivatives from 5-bromo-2,1,3-benzothiadiazole and various thiols. bohrium.comresearchgate.net
Chemical Reactivity and Mechanistic Pathways of 5 Chlorobenzo D 1 2 3 Thiadiazole
Nucleophilic Substitution Reactions on the Chlorinated Moiety
The chlorine atom on the benzothiadiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity influenced by the electron-withdrawing nature of the fused thiadiazole ring system. While specific studies on 5-chlorobenzo[d] nih.govminia.edu.egmdpi.comthiadiazole are limited, research on analogous halogenated benzothiadiazoles provides significant insight into these transformations.
Studies on related compounds, such as 4-bromobenzo[1,2-d:4,5-d']bis( nih.govminia.edu.egmdpi.comthiadiazole) and its 4,8-dibromo derivative, demonstrate that the halogen atom can be displaced by various nucleophiles. researchgate.netsemanticscholar.org These reactions are characteristic of SNAr mechanisms, where the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing thiadiazole moieties. researchgate.net The reaction of 4-bromobenzo[1,2-d:4,5-d']bis( nih.govminia.edu.egmdpi.comthiadiazole) with nucleophiles like morpholine (B109124), piperidine, and pyrrolidine (B122466) has been investigated. mdpi.com It was observed that the reaction conditions, particularly the solvent and temperature, significantly affect the reaction rate and yield. For instance, the reaction of the monobromide with morpholine required 24 hours of refluxing in acetonitrile (B52724) (MeCN) to achieve a good yield of the mono-substituted product. researchgate.netmdpi.com In contrast, the corresponding dibromide reacts more quickly, with complete conversion occurring in 18 hours under similar conditions. mdpi.com
The table below summarizes findings from the reaction of 4-bromobenzo[1,2-d:4,5-d']bis( nih.govminia.edu.egmdpi.comthiadiazole) with various amines, illustrating the conditions required for these substitutions. semanticscholar.org
Table 1: Nucleophilic Substitution of 4-bromobenzo[1,2-d:4,5-d']bis( nih.govminia.edu.egmdpi.comthiadiazole) with Amines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product Yield |
|---|---|---|---|---|
| Morpholine | DCM | Room Temp | 12 | Trace |
| Morpholine | MeCN | Reflux | 24 | 78% |
| Aniline | DMF | High Temp | - | Product Formed |
Data sourced from studies on a closely related bromo-analog. semanticscholar.orgmdpi.com
Electrophilic Aromatic Substitution Patterns on the Benzothiadiazole Ring
The benzothiadiazole ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing character of the thiadiazole moiety. isres.org The two nitrogen atoms in the thiadiazole ring reduce the electron density of the fused benzene (B151609) ring, making it less susceptible to attack by electrophiles compared to benzene itself. nih.gov
In 5-chlorobenzo[d] nih.govminia.edu.egmdpi.comthiadiazole, the chlorine atom, while being a deactivating group, acts as an ortho-, para-director. However, the strong deactivating effect of the fused heterocyclic ring is the dominant factor. Electrophilic substitution, if it occurs, is expected to be slow and require harsh conditions. minia.edu.egutexas.edu The potential sites for substitution on the benzene ring are positions 4, 6, and 7. The directing effects of the chloro group (to positions 4 and 6) and the annulated thiadiazole ring must be considered.
Research on the bromination of the parent benzo[1,2-d:4,5-d′]bis( nih.govminia.edu.egmdpi.comthiadiazole) system shows that direct halogenation of the benzene ring is possible, albeit with specific reagents. mdpi.com While N-bromosuccinimide (NBS) was found to be unreactive, elemental bromine could achieve selective monobromination, yielding the 4-bromo derivative. mdpi.com This indicates that the benzene part of the fused system retains some capacity for electrophilic attack, though its reactivity is significantly attenuated. mdpi.com
Oxidation and Reduction Chemistry of the Thiadiazole Ring System
The 1,2,3-thiadiazole (B1210528) ring exhibits distinct behavior under oxidative conditions. While some thiadiazole isomers are relatively stable to oxidizing agents, the 1,2,3-thiadiazole ring can undergo oxidative degradation. isres.org A notable reaction involves the oxidation of the ring system by cytochrome P450 enzymes. nih.gov This process leads to the extrusion of the three heteroatoms (one sulfur and two nitrogen atoms) and the formation of an acetylene (B1199291) derivative. nih.gov This specific oxidative cleavage highlights a key pathway for the decomposition of the 1,2,3-thiadiazole core.
Conversely, the reduction of the thiadiazole ring is less commonly documented. The aromatic nature of the ring suggests a general stability towards mild reducing agents. isres.org However, strong reducing conditions could potentially lead to ring cleavage. For the related 5,6-dichlorobenzo[c] nih.govminia.edu.egthiadiazole, it is noted that the compound can be reduced, although specific pathways are not well-documented.
Ring-Cleavage and Rearrangement Processes of Benzo[d]nih.govminia.edu.egmdpi.comthiadiazoles
Beyond simple substitution or redox reactions, the benzo[d] nih.govminia.edu.egmdpi.comthiadiazole scaffold can participate in more complex transformations involving ring-cleavage and rearrangement.
One documented example is a 1,2,3-thiadiazole–1,2,3-thiadiazole rearrangement observed in a 4-ethoxycarbonyl-5-diazomethyl-1,2,3-thiadiazole. rsc.org This transformation involves a ring isomerization, showcasing the potential for skeletal reorganization within this heterocyclic system. rsc.org
Another significant ring-cleavage process is the rhodium(I)-catalyzed denitrogenative annulation of 1,2,3-thiadiazoles. mq.edu.au In this reaction, the thiadiazole ring loses a molecule of nitrogen (N₂) upon coordination to the rhodium catalyst. The resulting rhodium-bound thia-alkyne intermediate can then react with an alkyne in a [2+2+1] cycloaddition to form highly substituted thiophenes. This reaction represents a powerful synthetic method that proceeds via the controlled fragmentation of the thiadiazole ring. mq.edu.au As mentioned previously, oxidative cleavage also represents a key ring-cleavage pathway. nih.gov
Chemo- and Regioselectivity in Reactions of Halogenated Benzo[d]nih.govminia.edu.egmdpi.comthiadiazoles
The reactions of halogenated benzo[d] nih.govminia.edu.egmdpi.comthiadiazoles are often governed by principles of chemo- and regioselectivity, where specific sites on the molecule react preferentially.
Nucleophilic Aromatic Substitution: In di-halogenated analogs like 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govminia.edu.egmdpi.comthiadiazole), selective substitution of one or both bromine atoms can be achieved by carefully controlling the reaction conditions. researchgate.net For example, using a limited amount of a nucleophile at room temperature can favor the formation of a mono-substituted product, while harsher conditions (e.g., refluxing with excess nucleophile) lead to the di-substituted derivative. researchgate.net This demonstrates high regioselectivity in SNAr reactions.
Cross-Coupling Reactions: Halogenated benzo[d] nih.govminia.edu.egmdpi.comthiadiazoles are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. mdpi.comresearchgate.net These reactions allow for the selective formation of C-C bonds at the position of the halogen atom. Research on the 4,8-dibromo derivative has shown that selective mono- and bis-arylated products can be synthesized, highlighting the chemoselectivity of these catalytic processes. mdpi.comnih.gov
Annulation Reactions: The Rh(I)-catalyzed annulation of 1,2,3-thiadiazoles with unsymmetrical alkynes presents a challenge in regioselectivity. mq.edu.au The outcome of the reaction, leading to different regioisomeric thiophene (B33073) products, is highly dependent on the electronic and steric properties of the substituents on the alkyne. mq.edu.au This highlights how reactant structure can be tuned to direct the regiochemical outcome of the ring-cleavage and annulation process. mq.edu.au
The table below provides a summary of selective reactions involving halogenated benzothiadiazole systems.
Table 2: Examples of Chemo- and Regioselectivity
| Reaction Type | Substrate | Reagents | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govminia.edu.egmdpi.comthiadiazole) | Morpholine (controlled stoichiometry/temp) | Selective formation of mono- or bis-substituted products | researchgate.net |
| Suzuki-Miyaura Coupling | 4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govminia.edu.egmdpi.comthiadiazole) | Arylboronic acid, Pd catalyst | Selective formation of mono- and bis-arylated products | mdpi.comresearchgate.net |
| Rh(I)-Catalyzed Annulation | 1,2,3-Thiadiazole | Unsymmetrical alkyne, Rh(I) catalyst | Regioselectivity is dependent on alkyne substituents | mq.edu.au |
Theoretical and Computational Investigations of 5 Chlorobenzo D 1 2 3 Thiadiazole
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine various molecular properties by calculating the electron density.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 5-Chlorobenzo[d]thiadiazole, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
In related studies on thiadiazole derivatives, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) have been successfully employed to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. For instance, studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) have shown that the thiadiazole ring is essentially planar. It is expected that the benzothiadiazole core of 5-Chlorobenzo[d]thiadiazole would also be largely planar. The chlorine atom at the 5-position would lie in the plane of the benzene (B151609) ring.
Table 1: Representative Optimized Geometrical Parameters for a Related Thiadiazole Derivative (2-amino-5-trifluoromethyl-1,3,4-thiadiazole)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N-N | 1.358 |
| C-S | 1.725 / 1.731 |
| C-N | 1.314 / 1.363 |
| N-C-S | 114.4 |
| C-N-N | 113.8 |
| C-S-C | 85.1 |
Data is illustrative and based on a related compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In studies of benzothiadiazole-based fluorophores, the HOMO is often located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting benzothiadiazole core. For 5-Chlorobenzo[d]thiadiazole, the HOMO is expected to be distributed over the benzene ring and the thiadiazole moiety, while the LUMO would also be located on the fused ring system. The presence of the electron-withdrawing chlorine atom would likely lower the energies of both the HOMO and LUMO and could affect the energy gap.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Benzothiadiazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.68 |
| ELUMO | -3.91 |
| Energy Gap (ΔE) | 1.77 |
Data is illustrative and based on a related compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.
For 5-Chlorobenzo[d]thiadiazole, the MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring due to their lone pairs of electrons. The region around the chlorine atom would also exhibit negative potential. Positive potential might be expected over the hydrogen atoms of the benzene ring. Such maps are valuable in understanding intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer and orbital-orbital interactions, which can explain the stability of the molecule arising from hyperconjugation and electron delocalization.
In a molecule like 5-Chlorobenzo[d]thiadiazole, NBO analysis would quantify the delocalization of π-electrons across the fused ring system. It can also describe the nature of the C-Cl bond and the interactions between the lone pairs on the nitrogen and sulfur atoms with the rest of the molecule. Studies on related thiadiazoles have used NBO analysis to investigate the strength of hydrogen bonding and charge delocalization.
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of chemical reactivity.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2. It is a measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): Calculated as 1 / (2η). Soft molecules are more reactive.
Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the electronic chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons.
These descriptors have been used to characterize the reactivity of various benzothiazole (B30560) and thiadiazole derivatives. For 5-Chlorobenzo[d]thiadiazole, these calculations would provide a quantitative basis for understanding its reactivity profile.
Table 3: Representative Quantum Chemical Descriptors for a Thiazole Derivative
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.848 |
| Electron Affinity (A) | 3.253 |
| Electronegativity (χ) | 5.050 |
| Chemical Hardness (η) | 1.797 |
| Chemical Softness (S) | 0.278 |
| Electrophilicity Index (ω) | 7.095 |
Values are illustrative and calculated based on data from a related compound.
Spectroscopic Property Simulations and Validation
Computational methods are widely used to simulate spectroscopic data, which can then be compared with experimental results for validation of the computational model and interpretation of the experimental spectra.
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and Raman spectra. This comparison helps in the assignment of the observed vibrational bands to specific motions of the atoms (e.g., C-H stretching, ring breathing modes).
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). The calculations provide the excitation energies and oscillator strengths for electronic transitions. For 5-Chlorobenzo[d]thiadiazole, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the molecule. These predictions are valuable for understanding the photophysical properties of the compound.
Table 4: Representative Calculated and Experimental Vibrational Frequencies for a Chlorophenyl Thiadiazole Derivative
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| N-H stretch | 3450 | 3420 |
| C-H stretch (aromatic) | 3100 | 3080 |
| C=N stretch | 1620 | 1610 |
| C-Cl stretch | 735 | 706 |
Data is illustrative and based on a related compound.
Influence of Chlorine Substitution on Electronic Properties and Reactivity
Detailed computational data and specific research findings for 5-Chlorobenzo[d] mdpi.comthiadiazole are not available in the reviewed literature.
Advanced Derivatization of 5 Chlorobenzo D 1 2 3 Thiadiazole for Functional Materials
Principles of Structural Modification and Electronic Tuning in Halogenated Thiadiazoles
The electronic nature of these introduced groups is critical for tuning the material's properties. Attaching electron-donating groups, such as alkoxy or methyl moieties, can raise the energy levels of the molecular orbitals (HOMO and LUMO), while electron-withdrawing groups have the opposite effect. acs.org This principle is fundamental in designing materials with specific energy gaps for optoelectronic applications. For instance, studies on other thiadiazole systems have shown that the efficiency of synthetic protocols is highly dependent on the type of halogen atom and the length of any alkyl linkers, which influences the reaction output and product distribution. nih.gov The reactivity of the thiadiazole core can also be modulated; for example, 5-sulfonyl and 5-sulfinyl substituted 1,2,4-thiadiazoles have demonstrated rapid and selective reactivity towards thiol groups, highlighting how substitutions can dramatically alter the chemical behavior of the heterocyclic core. nih.gov
Integration into Conjugated Polymer Architectures for Optoelectronic Applications
Benzothiadiazole (BT) and its derivatives are widely utilized as potent acceptor units in conjugated polymers designed for optoelectronic applications, owing to their ability to enhance π-stacking and improve charge carrier transport properties. rsc.org The integration of the 5-chlorobenzothiadiazole moiety into polymer chains allows for the creation of materials with favorable optical and electrochemical characteristics, including low band gaps, which are essential for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov
A prevalent and highly effective strategy in the design of functional polymers is the creation of donor-acceptor (D-A) copolymers. nih.gov In these systems, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. Benzothiadiazole derivatives, including the chlorinated variant, serve as the quintessential acceptor component. rsc.orgmdpi.com
The design principle involves pairing the benzothiadiazole acceptor with various donor units, such as thiophene (B33073), carbazole, or fluorene, to modulate the polymer's electronic structure. rsc.orgnih.gov This D-A architecture facilitates intramolecular charge transfer, which is crucial for lowering the band gap and enabling absorption of lower-energy photons. For example, copolymers combining a benzothiadiazole acceptor with donor units like bithiophene have resulted in materials with high charge carrier mobility, reaching up to 0.67 cm² V⁻¹ s⁻¹. rsc.org By carefully selecting the donor co-monomer, researchers can systematically tune the photophysical, electrochemical, and electroluminescent properties of the resulting polymer to achieve desired performance metrics, such as intense red photoluminescence. nih.gov
| Copolymer System | Donor Unit | Acceptor Unit | Key Finding | Application | Reference |
| CP1-CP5 Series | Thiophene, Bithiophene, Selophene, etc. | Alkoxy-functionalized Benzothiadiazole | Low band gaps and strong π-π interactions. Mobility up to 0.67 cm² V⁻¹ s⁻¹. | OFETs | rsc.org |
| CP1, CP2 | 9-(2-ethylhexyl)carbazole, Dibenzothiophene-5,5-dioxide | 5,6-Difluorobenzo[c] rsc.orgnih.govlibretexts.orgthiadiazole | Good thermal stability and intense red photoluminescence. | Photonics | nih.gov |
The synthesis of these donor-acceptor conjugated polymers relies heavily on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings being the most prominent methods. mdpi.comlibretexts.org These reactions are exceptionally effective at forming new carbon-carbon bonds, which is the essential step in linking the donor and acceptor monomers into a long, conjugated polymer chain. libretexts.org
The Suzuki coupling, first reported in 1981, typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org The 5-chloro or 5-bromo derivative of benzothiadiazole serves as the organohalide component. The Stille coupling follows a similar mechanism but utilizes organotin reagents. mdpi.comlibretexts.org Both methods have been successfully employed to synthesize benzothiadiazole-based polymers with high molecular weights and in high yields. mdpi.comnih.gov For instance, the Stille reaction has been used to prepare benzothiadiazole derivatives with yields as high as 85%. mdpi.com The choice of catalyst, ligands, and reaction conditions can be optimized to control the polymerization process, influencing the final polymer's molecular weight and properties, which are critical for device performance. nih.govrsc.org
Small Molecule Derivatives for Optoelectronic Applications
Beyond polymers, small molecule derivatives based on the benzothiadiazole framework are being intensively studied for optoelectronic applications. mdpi.com These molecules often feature a donor-acceptor-donor (D-A-D) structural motif, where a central benzothiadiazole acceptor is flanked by two donor groups. mdpi.com This design offers several advantages, including well-defined molecular structures, high purity, and good batch-to-batch reproducibility.
These small molecules can be synthesized using the same Suzuki or Stille cross-coupling reactions employed for polymers. mdpi.com Researchers have created a series of D-A-D molecules by coupling 4,7-dibromobenzothiadiazole with various donor end-caps like selenophene (B38918) and 3,4-ethylenedioxythiophene (B145204) (EDOT). mdpi.com These compounds exhibit broad light absorption and emission that can be tuned across the visible spectrum, from green to red and even into the near-infrared range. mdpi.comrsc.org Their narrow energy gaps (1.75–2.38 eV) and electron-donating nature make them promising semiconductor materials for applications such as OLEDs and as non-fullerene acceptors in organic solar cells. mdpi.com Another study demonstrated a novel small molecule based on benzobis(thiadiazole) as an efficient electron extraction material in perovskite solar cells, achieving a power-conversion efficiency of 17.18%. rsc.org
| Derivative | Structure Type | Key Property | Potential Application | Reference |
| 2a-2d | D-A-D (Donors: Selenophene, Pyridine, EDOT) | Tunable emission from green to near-IR; Narrow energy gap (1.75–2.38 eV). | OLEDs, Organic Solar Cells | mdpi.com |
| B2F | Benzobis(thiadiazole) based | Efficient electron extraction, high electron affinity. | Perovskite Solar Cells | rsc.org |
Engineering of Non-Linear Optical (NLO) Materials based on Thiadiazole Frameworks
Thiadiazole-based molecular frameworks are attractive candidates for the development of materials with non-linear optical (NLO) properties. NLO materials can alter the phase, frequency, or amplitude of incident light, making them critical for applications in optical data storage, optical switching, and imaging. researchgate.net The engineering of these materials often involves creating molecules with significant charge asymmetry and high polarizability, typically through a D-A architecture.
Computational studies have been instrumental in designing and predicting the NLO properties of thiadiazole-based compounds. rsc.org Theoretical investigations on molecules with a central benzothiadiazole acceptor core have shown that strategic substitution can significantly enhance the second-order NLO response (first hyperpolarizability, β). rsc.org For example, replacing certain units in a D-A molecule with stronger electron-accepting groups can dramatically increase the NLO properties. rsc.org Experimental work on related systems, such as a thiazolo[5,4-d]thiazole-bridged porphyrin framework, has demonstrated exceptionally high nonlinear absorption coefficients, showcasing the potential of these heterocycles in NLO applications. nih.gov These findings suggest that by carefully designing chromophores around the 5-chlorobenzothiadiazole core, it is possible to create novel and highly efficient NLO materials.
Role in Advanced Organic Synthesis as a Building Block
5-Chlorobenzo[d] rsc.orgnih.govmdpi.comthiadiazole is recognized as a key heterocyclic building block in organic synthesis. researchgate.netbldpharm.com Its utility stems from the combination of the stable, electron-deficient benzothiadiazole core and the reactive chloro-substituent. This chloro-group acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like Suzuki and Stille, allowing for the facile introduction of a wide array of aryl, heteroaryl, or vinyl substituents. mdpi.comnih.gov
This building block approach enables the straightforward and efficient construction of complex molecular architectures. researchgate.net For example, phenanthroline, another versatile building block, has been fused with a thiadiazole unit to create novel ligands for coordination chemistry and supramolecular assemblies. researchgate.net Similarly, 1,2,5-thiadiazole (B1195012) 1,1-dioxides are used to construct mixed organic-inorganic coordination systems and stable radical anions for functional molecular materials. nih.gov The commercial availability of 5-Chlorobenzo-2,1,3-thiadiazole facilitates its use in research for constructing new materials for biochemical and materials science applications. scbt.com Its role as a fundamental precursor simplifies the synthesis of the complex D-A polymers and small molecules discussed previously, making it a valuable component in the synthetic chemist's toolbox for creating functional organic materials. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chlorobenzo[d][1,2,3]thiadiazole derivatives, and how do reaction conditions influence product purity?
- The synthesis typically involves cyclization of precursors like 4-chloro-o-phenylenediamine with sulfur donors. For example, 5-chlorobenzo[c][1,2,5]thiadiazole is prepared using thionyl chloride in either basic (pyridine) or acidic (sulfuric acid) media, with pyridine favoring lower byproduct formation . Reduction of nitro intermediates (e.g., 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole) to amines employs iron-acetic acid mixtures in methanol, requiring precise stoichiometric control to avoid over-reduction .
Q. How can spectroscopic methods distinguish between thiadiazole isomers, such as 1,2,3- vs. 1,2,5-thiadiazole?
- Microwave spectroscopy and X-ray crystallography are critical for structural elucidation. For instance, microwave studies resolve vibrational contributions to moments of inertia, differentiating substitution patterns (e.g., N-S bond angles in 1,2,5-thiadiazole vs. 1,2,3-thiadiazole) . Nuclear magnetic resonance (NMR) also aids in distinguishing substituent positions via coupling constants and chemical shifts .
Q. What role does this compound play in polymer chemistry?
- It serves as an electron-deficient building block in conjugated polymers for optoelectronic applications. For example, chlorinated benzothiadiazole units in polymers like PClBDT-ClBT enhance charge transport by lowering the lowest unoccupied molecular orbital (LUMO) energy, improving photovoltaic efficiency .
Advanced Research Questions
Q. How do structural modifications (e.g., π-bridge variations) in chlorinated benzothiadiazole-based polymers affect photovoltaic performance?
- Introducing octylthiophene π bridges between chlorinated benzodithiophene (ClBDT) and chlorobenzothiadiazole (ClBT) units modulates bandgap and morphology. For example, PClBDT-DTClBT (with two thiophene bridges) exhibits broader absorption and higher power conversion efficiency (PCE) than single-bridged analogs due to enhanced π-conjugation and crystallinity .
Q. What methodological challenges arise in analyzing the bioactivity of thiadiazole derivatives, such as necroptosis inhibition?
- Comparative cellular assays are essential. For example, [1,2,3]thiadiazole derivatives show unique inhibition profiles compared to pyrrole analogs, requiring cross-validation using diverse necroptosis-inducing stimuli (e.g., TNF-α + zVAD-fmk) and cell lines. Dose-response studies must account for bioisosteric effects, such as cyano-pyrrole substitutions mimicking thiadiazole pharmacophores .
Q. How can computational modeling guide the design of thiadiazole-based therapeutic agents?
- Density functional theory (DFT) predicts electronic properties and reactivity. For instance, quantum-chemical calculations of NSN bond angles in 1,2,5-thiadiazole inform synthetic strategies for stable intermediates . Molecular docking further identifies key interactions (e.g., hydrogen bonding with kinase active sites) to prioritize derivatives for synthesis .
Q. What strategies improve the stability of thiadiazole-containing compounds under physiological conditions?
- Liver microsome assays reveal metabolic vulnerabilities. For example, pyrrole-thiadiazole hybrids like 48 exhibit enhanced microsomal stability compared to cyclopropane-substituted analogs, attributed to reduced cytochrome P450-mediated oxidation. Structural optimization (e.g., fluorination) further mitigates degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
